(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE - 120848-76-2

(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE

Catalog Number: EVT-1178052
CAS Number: 120848-76-2
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline" and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Research has been conducted to synthesize various analogues of this compound and evaluate their pharmacological properties, particularly as muscarinic receptor antagonists, bradycardic agents, antimicrobial agents, antihypertensive agents, and anti-tubercular agents12345678.

Synthesis Analysis
  • Pictet-Spengler Reaction: This classic method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. []
  • Multicomponent Reactions: These reactions allow for the efficient synthesis of diverse 1,2,3,4-tetrahydroisoquinoline derivatives in a single step using readily available starting materials. []
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom readily undergoes alkylation reactions with alkyl halides or other alkylating agents, providing access to a wide range of N-substituted derivatives. []
  • Oxidation: The tetrahydroisoquinoline ring can be oxidized to the corresponding dihydroisoquinoline or isoquinoline derivatives. []
Mechanism of Action

The mechanism of action for these compounds varies depending on the specific derivative and its target. For instance, quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives have been shown to exhibit high affinities for the muscarinic M3 receptor, with selectivity over the M2 receptor, which is beneficial for treating overactive bladder symptoms without causing dry mouth1. Similarly, 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines have demonstrated bradycardic activity by inhibiting I(f) currents in pacemaker cells, which could be useful for managing heart rate without significantly affecting blood pressure2. Furthermore, the antimicrobial activity of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines against various pathogenic bacteria and fungi has been reported, indicating potential use in treating infections3.

Applications in Various Fields

Muscarinic Receptor Antagonists

The synthesized quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives have shown promise as muscarinic receptor antagonists, particularly for the treatment of overactive bladder. One derivative, in particular, demonstrated similar inhibitory activity against bladder contraction to that of oxybutynin, a standard treatment, but with greater selectivity, potentially reducing the risk of side effects such as dry mouth1.

Bradycardic Agents

Derivatives such as 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines have been evaluated for their bradycardic activities. These compounds have shown potential as specific bradycardic agents, with one derivative exhibiting potent bradycardic activity in rats and inhibiting I(f) currents, which are crucial for pacemaker activity in the heart24.

Antimicrobial Activity

A series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines were synthesized and demonstrated promising antimicrobial activity against various pathogenic strains of bacteria and fungi, suggesting their potential use as antimicrobial agents3.

Antihypertensive Agents

Piperidine derivatives with a quinazoline ring system have been tested for antihypertensive activity, with some compounds producing strong hypotension in spontaneously hypertensive rat models. These findings indicate their potential application as antihypertensive agents57.

Anti-tubercular Agents

The 2,4-diaminoquinazoline series, which includes derivatives of the compound , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This suggests its potential application in the treatment of tuberculosis, with one compound showing bactericidal activity against both replicating and non-replicating M. tuberculosis8.

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a potent inhibitor of the "funny" If current channel (If channel). This channel is found in the sinus node of the heart, making YM758 a potential therapeutic agent for stable angina and atrial fibrillation. [, , , , ]
  • Relevance: YM758 shares a significant structural similarity with 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. Both compounds possess a 1,2,3,4-tetrahydroisoquinoline core substituted at the 2-position with a piperidine-4-carbonyl group. The key difference lies in the substituents on the piperidine ring and the presence of a 4-fluorobenzamide group on the ethyl chain attached to the piperidine nitrogen in YM758. [, , , , ]

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a key metabolite of YM758. Studies suggest it's secreted into urine via hOCT2/rOct2 transporters and potentially taken up by the liver via hOCT1/rOct1. [, ]
  • Relevance: YM-252124 exhibits strong structural similarity to 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. Both share the core 1,2,3,4-tetrahydroisoquinoline structure with a piperidine carbonyl substituent at the 2-position. The difference lies in the methoxy substitutions at positions 6 and 7 of the tetrahydroisoquinoline ring and the position of the carbonyl group on the piperidine ring (3-position in YM-252124 versus 4-position in the target compound). [, ]

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is a metabolite of YM758 identified in human urine and plasma. []
  • Relevance: While still possessing the 1,2,3,4-tetrahydroisoquinoline core, YM-385459 differs from 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline in several aspects. It features a dihydroisoquinoline ring, methoxy groups at the 6 and 7 positions, and a carbonyl group at the 2-position linked to a piperidin-2-one moiety. []

N-(4-Fluorobenzoyl)glycine (YM-385461)

  • Compound Description: YM-385461, a derivative of p-aminohippuric acid, is another metabolite of YM758 detected in human plasma. Its renal secretion is suggested to occur via hOAT1/rOat1 transporters. []
  • Relevance: YM-385461 diverges significantly from 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. It lacks the 1,2,3,4-tetrahydroisoquinoline moiety altogether and instead comprises N-(4-fluorobenzoyl)glycine. The relationship stems from both being metabolites of YM758, highlighting the metabolic breakdown pathways of the parent compound. []

2-{[(3R)-1-{2-[(4-Fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-D-glucopyranosiduronic acid (AS2036329)

  • Compound Description: AS2036329 is a metabolite of YM758 detected in human urine and plasma. []

2-[4-(4-Methoxyphenyl)butan-2-yl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline [(±)-7]

  • Compound Description: This compound shows high affinity and selectivity for σ2 receptors. It was investigated as a potential PET tracer for imaging σ2 receptors in the central nervous system. []
  • Relevance: (±)-7 and 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core and possess methoxy substitutions, although in different positions. The key difference lies in the 2-substituent: a 4-(4-methoxyphenyl)butan-2-yl group in (±)-7 versus a piperidin-4-carbonyl in the target compound. This highlights how variations in this substituent can significantly alter the pharmacological profile. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 exhibited potent tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. It induces autophagy in these cells, suggesting a potential mechanism for its anticancer activity. []

8. Ethyl 2-Benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)* Compound Description: TD13 displayed tumor-specific cytotoxicity. Its bulky substituents, ethoxycarbonyl and benzyloxycarbonyl groups, contribute to its cytotoxic properties. []* Relevance: While both contain the 1,2,3,4-tetrahydroisoquinoline core, TD13 differs significantly from 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline due to the presence of ethoxycarbonyl and benzyloxycarbonyl groups at positions 1 and 2, respectively. The structural difference highlights how variations in substituents on the core scaffold can influence biological activity. []

Properties

CAS Number

120848-76-2

Product Name

(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C15H20N2O/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17/h1-4,13,16H,5-11H2

InChI Key

BAUPZLTVOMQSAD-UHFFFAOYSA-N

SMILES

C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2

Canonical SMILES

C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.